Achillin Demonstrates Selective IL-1β Suppression with Quantified IC₅₀ of 0.5 μM and Absence of Cytotoxicity in RAW264.7 Macrophages
Achillin demonstrates concentration-dependent inhibition of IL-1β release in LPS- and ATP-stimulated RAW264.7 macrophages with an IC₅₀ of 0.5 μM. Notably, Achillin exhibits no significant cytotoxicity against RAW264.7 cells at the tested concentrations, distinguishing it from many anti-inflammatory agents that suppress cytokine release via overt cellular toxicity [1]. This selectivity profile—potent IL-1β suppression without compromising cell viability—provides a measurable advantage for studies requiring clean anti-inflammatory readouts without confounding cytotoxic artifacts. Achillin also reduces IL-1α release and decreases LPS-elevated NO levels, though to a lesser extent [1].
| Evidence Dimension | IL-1β release inhibition IC₅₀ in activated macrophages |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 μM |
| Comparator Or Baseline | Baseline (untreated LPS+ATP stimulated control) = 100% IL-1β release |
| Quantified Difference | Concentration-dependent inhibition with IC₅₀ of 0.5 μM; no significant cytotoxicity observed on RAW264.7 cells |
| Conditions | RAW264.7 murine macrophage cell line stimulated with LPS and ATP; IL-1β measured by ELISA |
Why This Matters
This evidence enables researchers requiring selective IL-1β pathway modulation without confounding cytotoxicity to select Achillin over analogs that lack this clean activity-viability profile.
- [1] Chinese Patent CN107334759A. A sesquiterpene lactone compound and its preparation method and application. Filed September 6, 2017. View Source
